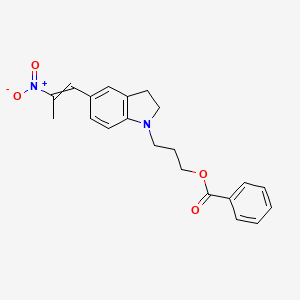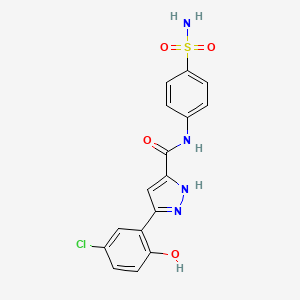![molecular formula C14H10ClN3O3 B14086245 2-[(4-Chlorophenoxy)methyl]-4-nitro-1H-benzimidazole CAS No. 101236-98-0](/img/structure/B14086245.png)
2-[(4-Chlorophenoxy)methyl]-4-nitro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenoxy)methyl]-4-nitro-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a chlorophenoxy group and a nitro group, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenoxy)methyl]-4-nitro-1H-benzimidazole typically involves the following steps:
Chlorophenoxy Methylation: The chlorophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting 4-chlorophenol with a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenoxy)methyl]-4-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(4-Chlorophenoxy)methyl]-4-nitro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenoxy)methyl]-4-nitro-1H-benzimidazole involves its interaction with cellular targets, leading to the inhibition of key biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with DNA, proteins, and other cellular components, disrupting their normal functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Fluorophenoxy)methyl]-1H-benzimidazole
- 2-[(4-Methylphenoxy)methyl]-1H-benzimidazole
- 2-[(4-Hydroxyphenoxy)methyl]-1H-benzimidazole
Uniqueness
2-[(4-Chlorophenoxy)methyl]-4-nitro-1H-benzimidazole is unique due to the presence of both the chlorophenoxy and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
101236-98-0 |
|---|---|
Molecular Formula |
C14H10ClN3O3 |
Molecular Weight |
303.70 g/mol |
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C14H10ClN3O3/c15-9-4-6-10(7-5-9)21-8-13-16-11-2-1-3-12(18(19)20)14(11)17-13/h1-7H,8H2,(H,16,17) |
InChI Key |
GFUKFOJLEYBIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




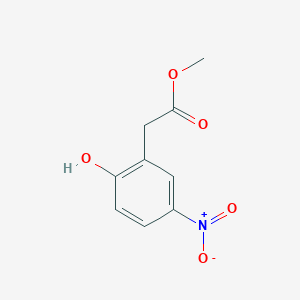
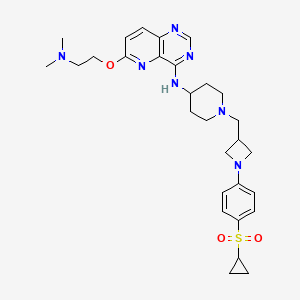
![5-(2-hydroxy-5-methylphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14086188.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14086211.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086215.png)

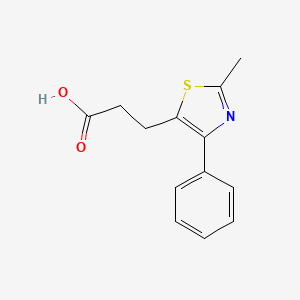

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086246.png)
